molecular formula C12H18O8 B3054934 Tetramethyl butane-1,1,4,4-tetracarboxylate CAS No. 62512-67-8

Tetramethyl butane-1,1,4,4-tetracarboxylate

Cat. No.: B3054934
CAS No.: 62512-67-8
M. Wt: 290.27 g/mol
InChI Key: KWNMXJHVMRBPQB-UHFFFAOYSA-N
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Description

Tetramethyl butane-1,1,4,4-tetracarboxylate is an organic compound with the molecular formula C12H18O8. It is a tetraester derivative of butane, where each of the four carboxyl groups is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl butane-1,1,4,4-tetracarboxylate can be synthesized through the esterification of butane-1,1,4,4-tetracarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl butane-1,1,4,4-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the methoxy groups.

Major Products Formed

    Hydrolysis: Butane-1,1,4,4-tetracarboxylic acid and methanol.

    Reduction: Butane-1,1,4,4-tetraol.

    Substitution: Various substituted butane-1,1,4,4-tetracarboxylates depending on the nucleophile used.

Scientific Research Applications

Tetramethyl butane-1,1,4,4-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of polymers and resins due to its tetrafunctional nature, which allows for cross-linking.

Mechanism of Action

The mechanism of action of tetramethyl butane-1,1,4,4-tetracarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: A similar tetraester compound with a cyclobutane ring instead of a linear butane chain.

    Tetramethyl butane-1,2,3,4-tetracarboxylate: Another tetraester derivative of butane with ester groups at different positions.

Uniqueness

Tetramethyl butane-1,1,4,4-tetracarboxylate is unique due to its specific esterification pattern, which imparts distinct reactivity and properties compared to other tetraester compounds. Its linear structure allows for different spatial arrangements and interactions compared to cyclic tetraesters.

Properties

IUPAC Name

tetramethyl butane-1,1,4,4-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-17-9(13)7(10(14)18-2)5-6-8(11(15)19-3)12(16)20-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNMXJHVMRBPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512821
Record name Tetramethyl butane-1,1,4,4-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62512-67-8
Record name Tetramethyl butane-1,1,4,4-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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